molecular formula C9H9FN2O2S B13523311 3-cyano-N-ethyl-4-fluorobenzenesulfonamide

3-cyano-N-ethyl-4-fluorobenzenesulfonamide

Cat. No.: B13523311
M. Wt: 228.25 g/mol
InChI Key: NTMQBZLHDRCMAC-UHFFFAOYSA-N
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Description

3-Cyano-N-ethyl-4-fluorobenzenesulfonamide is an organic compound with the molecular formula C9H9FN2O2S and a molecular weight of 228.24 g/mol It is a derivative of benzenesulfonamide, featuring a cyano group at the 3-position, an ethyl group at the N-position, and a fluorine atom at the 4-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for 3-cyano-N-ethyl-4-fluorobenzenesulfonamide may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-N-ethyl-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyano-N-ethyl-4-fluorobenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-cyano-N-ethyl-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. The sulfonamide group can mimic the structure of natural substrates, inhibiting enzyme activity by competitive inhibition. The fluorine atom can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

    3-Cyano-4-fluorobenzenesulfonamide: Lacks the ethyl group at the N-position.

    N-cyclopropyl-3-fluorobenzenesulfonamide: Features a cyclopropyl group instead of an ethyl group.

    N-cyclopentyl-3-fluorobenzenesulfonamide: Features a cyclopentyl group instead of an ethyl group.

Uniqueness

3-Cyano-N-ethyl-4-fluorobenzenesulfonamide is unique due to the combination of its cyano, ethyl, and fluorine substituents, which confer distinct chemical and biological properties. The presence of the ethyl group at the N-position can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H9FN2O2S

Molecular Weight

228.25 g/mol

IUPAC Name

3-cyano-N-ethyl-4-fluorobenzenesulfonamide

InChI

InChI=1S/C9H9FN2O2S/c1-2-12-15(13,14)8-3-4-9(10)7(5-8)6-11/h3-5,12H,2H2,1H3

InChI Key

NTMQBZLHDRCMAC-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)F)C#N

Origin of Product

United States

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